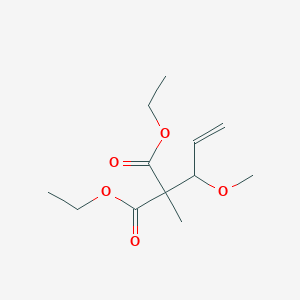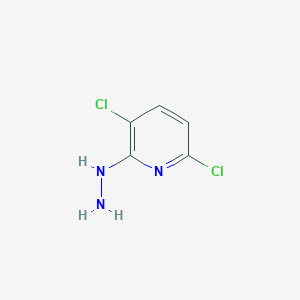
3,6-Dichloro-2-hydrazinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dichloro-2-hydrazinylpyridine: is a chemical compound with the molecular formula C5H4Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at positions 3 and 6, and a hydrazinyl group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,6-Dichloro-2-hydrazinylpyridine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. For example, the reaction of 3,6-dichloropyridazine with hydrazine hydrate in a suitable solvent such as dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF) at temperatures ranging from 0°C to 80°C can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The choice of solvent, reaction temperature, and purification methods are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dichloro-2-hydrazinylpyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, replacing other substituents on the pyridine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: The hydrazinyl group can react with other functional groups to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Hydrazine hydrate is commonly used as a reagent for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
Reduction: Reduced pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3,6-Dichloro-2-hydrazinylpyridine is used as a building block in the synthesis of various heterocyclic compounds. It serves as a precursor for the preparation of pyridyl-containing azo dyes, pyridyldiazonium salts, and other biologically active derivatives .
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to form bioactive molecules. It has been investigated for its antimicrobial, anti-inflammatory, and anticancer properties. Derivatives of this compound have shown promising activity against various bacterial and fungal strains .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, including herbicides and fungicides. It also finds applications in the synthesis of materials with specific electronic and optical properties .
Mécanisme D'action
The mechanism of action of 3,6-dichloro-2-hydrazinylpyridine and its derivatives involves interactions with specific molecular targets. For example, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with essential enzymes and metabolic pathways. In anti-inflammatory applications, it may inhibit the production of pro-inflammatory cytokines and mediators .
Comparaison Avec Des Composés Similaires
3-Chloro-2-hydrazinopyridine: Similar in structure but with only one chlorine atom.
2-Hydrazinopyridine: Lacks chlorine substituents but retains the hydrazinyl group.
3,5-Dichloro-2-hydrazinylpyridine: Similar structure with chlorine atoms at positions 3 and 5
Uniqueness: 3,6-Dichloro-2-hydrazinylpyridine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and the types of derivatives it can form. This unique structure allows for the synthesis of compounds with distinct biological and chemical properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
138705-60-9 |
|---|---|
Formule moléculaire |
C5H5Cl2N3 |
Poids moléculaire |
178.02 g/mol |
Nom IUPAC |
(3,6-dichloropyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5Cl2N3/c6-3-1-2-4(7)9-5(3)10-8/h1-2H,8H2,(H,9,10) |
Clé InChI |
GIGYTKNSVMLPBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1Cl)NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


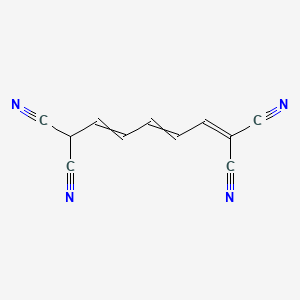
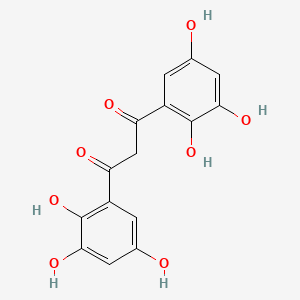
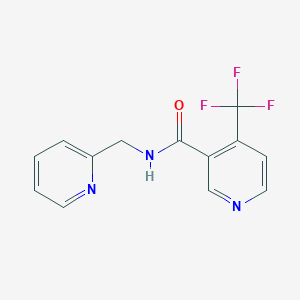
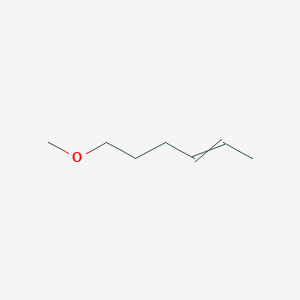
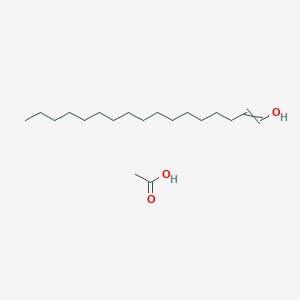

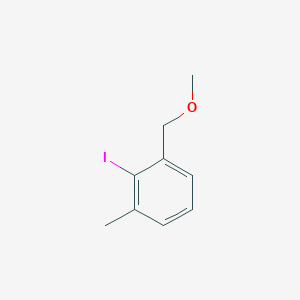
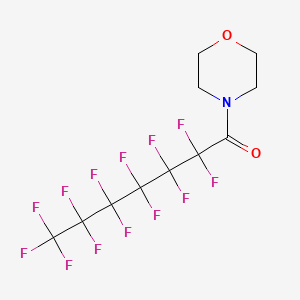
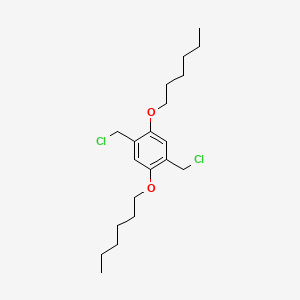
![4-[2,5-Dimethyl-3-(tricyanoethenyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B14284152.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

